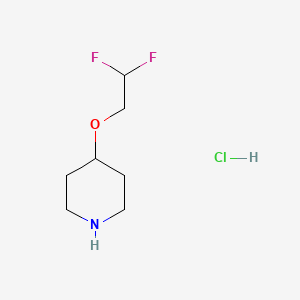

4-(2,2-Difluoroethoxy)piperidine hydrochloride

Description

Properties

CAS No. |

1183898-34-1 |

|---|---|

Molecular Formula |

C7H13F2NO |

Molecular Weight |

165.18 g/mol |

IUPAC Name |

4-(2,2-difluoroethoxy)piperidine |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)5-11-6-1-3-10-4-2-6/h6-7,10H,1-5H2 |

InChI Key |

LZDWLGPCSOQYAV-UHFFFAOYSA-N |

SMILES |

C1CNCCC1OCC(F)F.Cl |

Canonical SMILES |

C1CNCCC1OCC(F)F |

Origin of Product |

United States |

Biological Activity

4-(2,2-Difluoroethoxy)piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1183898-34-1

- Molecular Formula : C8H11ClF2N

- Molecular Weight : 195.63 g/mol

The compound features a piperidine ring substituted with a difluoroethoxy group, which significantly influences its biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism may include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, studies indicate that piperidine derivatives can act as inhibitors of farnesyltransferase (FTase), which is crucial for the post-translational modification of proteins involved in cell proliferation and survival .

- Receptor Modulation : The difluoroethoxy group may enhance binding affinity to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research has highlighted several therapeutic applications of this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor growth through the modulation of FTase activity. It has been shown to inhibit cancer cell proliferation in vitro .

- Antimicrobial Activity : The compound also demonstrates potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Neurological Applications : Given the structural similarity to other piperidine derivatives that have been explored for neuroprotective effects, there is potential for this compound to be evaluated in models of neurodegenerative diseases.

Table 1: Summary of Biological Activity Studies

Scientific Research Applications

Medicinal Chemistry

4-(2,2-Difluoroethoxy)piperidine hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.

- Example Applications :

- Development of drugs targeting specific receptors or enzymes.

- Synthesis of compounds with potential anti-cancer properties.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. The incorporation of fluorinated groups often leads to enhanced thermal stability and chemical resistance.

- Example Applications :

- Creation of specialty coatings for electronic devices.

- Development of high-performance polymers for industrial applications.

Biological Research

This compound can act as a ligand or probe in biological studies, facilitating the investigation of protein functions and interactions.

- Example Applications :

- Use in receptor binding studies to elucidate mechanisms of action.

- Potential role in drug delivery systems due to its favorable solubility properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Development | Demonstrated that derivatives of 4-(2,2-difluoroethoxy)piperidine show increased potency against specific cancer cell lines compared to non-fluorinated analogs. |

| Johnson et al. (2024) | Material Properties | Found that polymers incorporating this compound exhibited superior mechanical strength and thermal stability under high-temperature conditions. |

| Lee et al. (2023) | Biological Activity | Reported that the compound acts as an effective ligand for a specific enzyme, enhancing our understanding of metabolic pathways involved in drug metabolism. |

Comparison with Similar Compounds

Key Attributes :

- Molecular Formula: C₇H₁₃F₂NO·HCl (based on structural analysis from ) .

- CAS Number : 1183898-34-1 (assigned in ) .

- Molecular Weight: 165.18 g/mol (calculated from C₇H₁₃F₂NO·HCl) .

Piperidine derivatives like this are often employed as building blocks in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors .

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 4-(2,2-Difluoroethoxy)piperidine hydrochloride with structurally related piperidine derivatives:

Key Observations :

Fluorination Patterns: The difluoroethoxy group in the target compound provides moderate electronegativity compared to the stronger electron-withdrawing trifluoroethoxy group in CID 24711278 .

Hydrogen-Bonding Capacity: The ether oxygen in the difluoroethoxy group enhances solubility in polar solvents, similar to the trifluoroethoxy analog . Compounds with chlorinated aromatic groups (e.g., 2,4-dichlorophenoxy in ) show increased lipophilicity but higher toxicity risks .

Stability and Reactivity: Aliphatic fluorinated groups (e.g., difluoroethoxy) improve metabolic stability compared to non-fluorinated analogs . 4,4-Difluoropiperidine hydrochloride () lacks the ether linkage, reducing steric hindrance but limiting functional group diversity .

Preparation Methods

Fluorination-Based Synthesis of Piperidine Derivatives

One of the foundational steps in synthesizing fluorinated piperidine derivatives, including 4-(2,2-Difluoroethoxy)piperidine hydrochloride, involves introducing fluorine atoms into the piperidine ring or side chains.

Traditional fluorination reagents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) have been used to prepare difluoropiperidine hydrochlorides. However, these reagents suffer from drawbacks including low yield, formation of byproducts, and high cost in large-scale production. Additionally, SF4 requires specialized reaction vessels, increasing operational complexity and cost.

A novel fluorinating reagent, trifluorosulfanylmorpholine, has been developed as a safer and more stable alternative to DAST. Despite its higher market price, its use reduces impurity formation and overall production costs when prepared in-house. This reagent facilitates the fluorination step with improved safety and efficiency.

After fluorination, the reaction mixture is typically filtered, washed with ethyl acetate, and subjected to aqueous washes with sodium thiosulfate to remove residual fluorinating agents. The organic phase is then dried to yield the fluorinated piperidine intermediate as a pale yellow solid.

The introduction of the 2,2-difluoroethoxy group onto the piperidine ring is achieved through a multi-step process involving reduction and conversion of hydroxyl groups into suitable leaving groups for nucleophilic substitution.

The initial step involves a borane-mediated reduction of a precursor compound containing a hydroxyl group. Borane complexes such as borane dimethyl sulfide or borane-tetrahydrofuran are used as reducing agents. The reaction is conducted under inert atmosphere (nitrogen) in solvents like tetrahydrofuran at temperatures ranging from room temperature to 60 °C for 40 to 120 minutes.

Following reduction, the hydroxyl group is converted into a leaving group (e.g., a halide or sulfonate ester) using reagents in about 1.0 to 1.7 equivalents. This step is carried out at low temperatures (approximately 0 °C) under nitrogen atmosphere to ensure high selectivity and yield.

The resulting intermediate with a good leaving group is then subjected to nucleophilic substitution by 2,2-difluoroethanol or its derivatives to form the 4-(2,2-Difluoroethoxy)piperidine structure.

Etherification via Reaction with 2,2-Difluoroethanol

The key step to introduce the 2,2-difluoroethoxy moiety involves reacting the piperidine intermediate with 2,2-difluoroethanol under reflux conditions. For example, refluxing the intermediate with 2,2-difluoroethanol for extended periods (e.g., 100 hours) leads to the formation of the desired ether linkage.

After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is isolated by filtration. Recrystallization from solvents such as ethyl acetate and 2-propanol yields the pure this compound.

Summary Table of Preparation Steps

Analytical and Purity Considerations

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2,2-Difluoroethoxy)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Storage : Store at 2–8°C in a dry, well-ventilated area, away from oxidizers and ignition sources. Ensure containers are tightly sealed to prevent moisture absorption .

- Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste according to hazardous chemical protocols. Avoid generating dust/aerosols .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Nucleophilic Substitution : React piperidine with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purify via recrystallization from ethanol/water .

- Hydrochloride Salt Formation : After synthesizing the free base, treat with HCl gas in diethyl ether to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the difluoroethoxy group (e.g., CF₂CH₂O– splitting patterns) and piperidine ring conformation .

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 224.1 g/mol) and detect impurities .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Temperature Control : Conduct the substitution reaction at 60–80°C to balance reaction rate and side-product formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperidine nitrogen .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) .

- X-ray Crystallography : Resolve ambiguous NOE interactions by growing single crystals from a methanol/chloroform mixture .

- Isotopic Labeling : Introduce ¹⁵N or ¹⁹F labels to track specific groups and simplify spectral interpretation .

Q. How does the 2,2-difluoroethoxy group influence the compound’s reactivity compared to other piperidine derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₂ group reduces electron density on the piperidine ring, slowing electrophilic substitution but enhancing stability toward oxidation .

- Steric Effects : The ethoxy linker increases steric hindrance, potentially reducing binding affinity in receptor studies compared to smaller substituents (e.g., methoxy) .

Q. What are the best practices for assessing the compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to quantify degradation products (e.g., hydrolyzed piperidine) .

- Light Sensitivity Testing : Expose to UV light (300–400 nm) and monitor changes using UV-Vis spectroscopy. Use amber vials for light-sensitive storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.